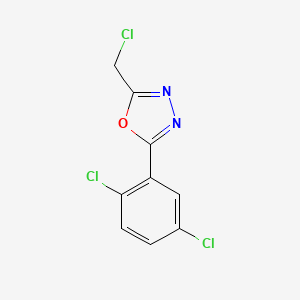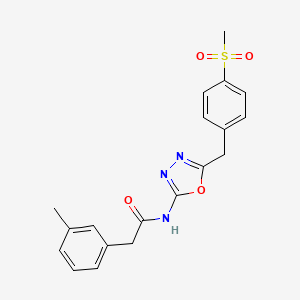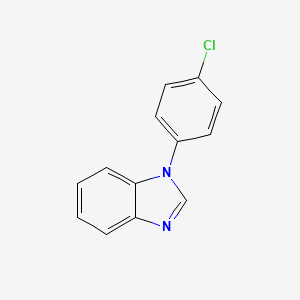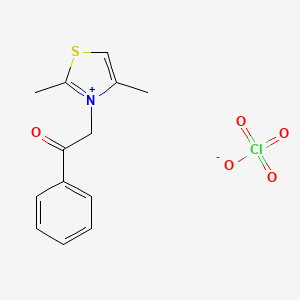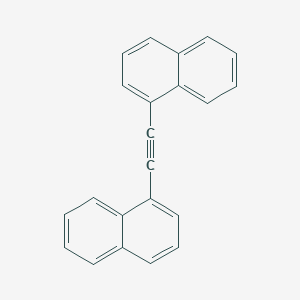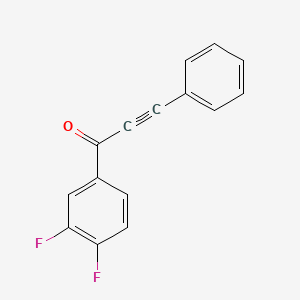![molecular formula C21H17NO3 B14133887 4,4'-[(4-Methoxyphenyl)azanediyl]dibenzaldehyde CAS No. 149676-16-4](/img/structure/B14133887.png)
4,4'-[(4-Methoxyphenyl)azanediyl]dibenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 4,4’-[(4-methoxyphenyl)imino]bis- is an organic compound with the molecular formula C21H17NO3. It is a derivative of benzaldehyde and is characterized by the presence of a methoxyphenyl group and an imino linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4,4’-[(4-methoxyphenyl)imino]bis- typically involves the reaction of benzaldehyde with 4-methoxyaniline under specific conditions. One common method is the Schiff base formation, where benzaldehyde reacts with 4-methoxyaniline in the presence of an acid catalyst to form the imine linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar principles as the laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4,4’-[(4-methoxyphenyl)imino]bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Benzaldehyde, 4,4’-[(4-methoxyphenyl)imino]bis- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzaldehyde, 4,4’-[(4-methoxyphenyl)imino]bis- involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde, 4-[(4-methoxyphenyl)imino]: Similar structure but lacks the additional benzaldehyde moiety.
4-Methoxybenzaldehyde: Contains the methoxy group but lacks the imine linkage.
4-Methoxyaniline: Contains the methoxy group and aniline structure but lacks the benzaldehyde moiety.
Uniqueness
The presence of both benzaldehyde and methoxyphenyl groups, along with the imine linkage, makes it a versatile compound for various synthetic and research purposes .
Properties
CAS No. |
149676-16-4 |
|---|---|
Molecular Formula |
C21H17NO3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
4-(4-formyl-N-(4-methoxyphenyl)anilino)benzaldehyde |
InChI |
InChI=1S/C21H17NO3/c1-25-21-12-10-20(11-13-21)22(18-6-2-16(14-23)3-7-18)19-8-4-17(15-24)5-9-19/h2-15H,1H3 |
InChI Key |
URERUUHFQAUZCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


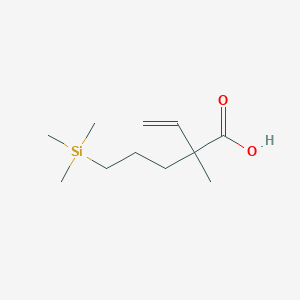
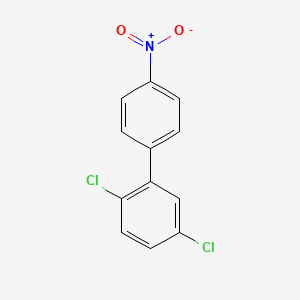

![3-{[5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B14133824.png)
![1,1,2-Tribromo-3,3,8-triphenyl-1,3-dihydrocyclobuta[b]naphthalene](/img/structure/B14133827.png)

